molecular formula C18H20ClNO2 B11172282 2-(4-chlorophenoxy)-2-methyl-N-(1-phenylethyl)propanamide CAS No. 61439-07-4

2-(4-chlorophenoxy)-2-methyl-N-(1-phenylethyl)propanamide

Cat. No.: B11172282
CAS No.: 61439-07-4
M. Wt: 317.8 g/mol
InChI Key: WMMPDNSCQZHQJG-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-(1-phenylethyl)propanamide is an organic compound characterized by its complex structure, which includes a chlorophenoxy group, a methyl group, and a phenylethyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(1-phenylethyl)propanamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.

    Amidation Reaction: The chlorophenoxyalkane is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the corresponding amide.

    N-Alkylation: The final step involves the N-alkylation of the amide with 1-phenylethyl bromide under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-N-(1-phenylethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-(1-phenylethyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-chlorophenoxy)-2-methyl-N-(1-phenylethyl)propanamide exerts its effects depends on its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, influencing cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-2-methylpropanamide: Lacks the phenylethyl group, resulting in different chemical and biological properties.

    N-(1-phenylethyl)-2-methylpropanamide: Lacks the chlorophenoxy group, affecting its reactivity and applications.

Uniqueness

2-(4-chlorophenoxy)-2-methyl-N-(1-phenylethyl)propanamide is unique due to the presence of both the chlorophenoxy and phenylethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

CAS No.

61439-07-4

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(1-phenylethyl)propanamide

InChI

InChI=1S/C18H20ClNO2/c1-13(14-7-5-4-6-8-14)20-17(21)18(2,3)22-16-11-9-15(19)10-12-16/h4-13H,1-3H3,(H,20,21)

InChI Key

WMMPDNSCQZHQJG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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